molecular formula C20H24ClN7O2 B3020065 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-28-0

4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

カタログ番号: B3020065
CAS番号: 920185-28-0
分子量: 429.91
InChIキー: BTDZLQKFRPZIBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic triazolopyrimidine derivative characterized by a piperazine linker and a substituted phenyl group. The compound’s core structure includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance in kinase inhibition and receptor modulation. The ethoxyphenyl substituent at the triazole ring and the chloro-substituted butanone chain distinguish it from structurally related analogs.

特性

IUPAC Name

4-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O2/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)27-12-10-26(11-13-27)17(29)4-3-9-21/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDZLQKFRPZIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a triazole and pyrimidine ring system, which are known to contribute to various biological activities. The presence of a piperazine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine structures exhibit significant antimicrobial properties. A study highlighted the efficacy of related triazole derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some derivatives . The specific compound may exhibit similar or enhanced activity due to its unique structural attributes.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological properties. The compound may exhibit anxiolytic or antidepressant effects through serotonin receptor modulation. Studies on similar piperazine-containing compounds have demonstrated their ability to interact with neurotransmitter systems, leading to behavioral changes in animal models .

The biological activity of 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.

Case Studies

Several studies have evaluated the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
Barbuceanu et al. (2020)Triazole DerivativesAntibacterialMIC values ranged from 0.125–8 μg/mL against various strains .
PMC7384432 (2020)Triazole-Fused CompoundsAnticancerInduced apoptosis in cancer cell lines through kinase inhibition .
ACS Publications (2021)Piperazine DerivativesNeuropharmacologicalDemonstrated anxiolytic effects in rodent models .

類似化合物との比較

Key Observations :

  • The chloro substituent on the butanone may improve electrophilic reactivity, influencing binding kinetics .
  • Molecular Weight : The target compound’s higher molecular weight (~492.4 vs. 397.4–477.5 in analogs) could impact bioavailability, as molecules >500 Da often face challenges in passive diffusion.

Hypothetical Pharmacological Comparisons

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Fluorophenyl Analogs: Demonstrated adenosine A2A receptor antagonism (IC50 ~50 nM in 1-{4-[3-(4-fluorophenyl)-3H-triazolo...} ). The ethoxyphenyl group may alter receptor selectivity due to steric and electronic effects.

Research Findings and Implications

Stability and Degradation

The chloro substituent in the butanone chain may confer susceptibility to nucleophilic displacement under alkaline conditions, necessitating stability studies in formulation development. Ethoxy groups are prone to oxidative metabolism, which could shorten half-life compared to fluorophenyl analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。